5-Bromo-3-(2,4-dichloro-phenyl)-pyrazin-2-ylamine
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Overview
Description
5-Bromo-3-(2,4-dichloro-phenyl)-pyrazin-2-ylamine is a chemical compound that belongs to the class of pyrazine derivatives. This compound is characterized by the presence of a bromine atom at the 5th position and a 2,4-dichlorophenyl group at the 3rd position of the pyrazine ring. Pyrazine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3-(2,4-dichloro-phenyl)-pyrazin-2-ylamine typically involves the following steps:
Formation of the Pyrazine Ring: The pyrazine ring can be constructed through cyclization reactions involving appropriate precursors such as hydrazines and α,β-unsaturated carbonyl compounds.
Substitution Reaction: The 2,4-dichlorophenyl group can be introduced through nucleophilic substitution reactions using 2,4-dichlorophenyl halides and appropriate nucleophiles.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and substitution reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-3-(2,4-dichloro-phenyl)-pyrazin-2-ylamine can undergo various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can introduce different substituents at the bromine or chlorine positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogen atoms replacing the bromine or chlorine atoms.
Substitution: Substituted derivatives with different functional groups replacing the bromine or chlorine atoms.
Scientific Research Applications
5-Bromo-3-(2,4-dichloro-phenyl)-pyrazin-2-ylamine has several scientific research applications, including:
Medicinal Chemistry: The compound is used as a building block in the synthesis of potential therapeutic agents for various diseases.
Biological Studies: It is employed in biological assays to study its effects on cellular pathways and molecular targets.
Chemical Biology: The compound is used as a probe to investigate the mechanisms of action of related pyrazine derivatives.
Industrial Applications: It is utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 5-Bromo-3-(2,4-dichloro-phenyl)-pyrazin-2-ylamine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to modulation of cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-3-(2,4-dichloro-phenyl)-pyrazole: A similar compound with a pyrazole ring instead of a pyrazine ring.
3-(2,4-Dichloro-phenyl)-5-methylpyrazin-2-ylamine: A derivative with a methyl group at the 5th position instead of a bromine atom.
Uniqueness
5-Bromo-3-(2,4-dichloro-phenyl)-pyrazin-2-ylamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both bromine and 2,4-dichlorophenyl groups enhances its reactivity and potential for diverse applications in research and industry .
Properties
Molecular Formula |
C10H6BrCl2N3 |
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Molecular Weight |
318.98 g/mol |
IUPAC Name |
5-bromo-3-(2,4-dichlorophenyl)pyrazin-2-amine |
InChI |
InChI=1S/C10H6BrCl2N3/c11-8-4-15-10(14)9(16-8)6-2-1-5(12)3-7(6)13/h1-4H,(H2,14,15) |
InChI Key |
HYRCARASYXVOGV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C2=NC(=CN=C2N)Br |
Origin of Product |
United States |
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